molecular formula C20H20N6O B2863977 N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide CAS No. 866843-94-9

N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide

Cat. No. B2863977
CAS RN: 866843-94-9
M. Wt: 360.421
InChI Key: ZRWIOSWEAALVHI-UHFFFAOYSA-N
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Description

“N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide” is a compound that contains a triazole moiety . Triazole compounds are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazole compounds, including this one, allows them to bind readily in the biological system with a variety of enzymes and receptors . This is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .

Future Directions

Triazole compounds have attracted significant attention due to their widespread potential pharmaceutical activity . This suggests that there is potential for future research into the properties and applications of “N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide”.

properties

IUPAC Name

N-[2-[[3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-6-5-7-15(12-13)18-20-23-19(22-11-10-21-14(2)27)16-8-3-4-9-17(16)26(20)25-24-18/h3-9,12H,10-11H2,1-2H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWIOSWEAALVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide

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